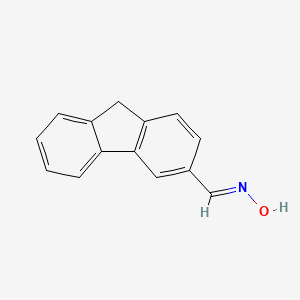

9H-fluorene-3-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9H-fluorene-3-carbaldehyde oxime is a chemical compound with the molecular formula C13H9NO . It is also known by other names such as 9-fluorenone oxime, 9H-Fluoren-9-one oxime, Fluoren-9-one oxime, Fluorenone-9-oxime, and 9-Oximinofluorene .

Synthesis Analysis

Oxime esters, which include this compound, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

A strategic approach for Csp3–H functionalization of 9H-fluorene has been described . This approach involves an acceptorless dehydrogenation and borrowing hydrogen approach .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.217 Da and a monoisotopic mass of 195.068420 Da .科学的研究の応用

Fluorescent Probes for Sensing

Fluorene-based compounds can be designed as fluorescent probes for the sensitive and selective determination of specific ions or molecules. For example, a fluorene-based fluorescent probe with a “turn-on” response has been reported for the recognition of ClO− ions .

Csp3–H Functionalization

The Csp3–H functionalization of fluorene compounds, including 9H-fluorene-3-carbaldehyde oxime, is a significant area of research. This process involves the transformation of C-H bonds into C-C or C-heteroatom bonds, expanding the utility of fluorene derivatives in organic synthesis .

Borrowing Hydrogen Approach

This approach is used in reactions involving fluorene compounds to facilitate transformations via an unsaturated intermediate. It proves crucial in selective synthesis processes where both alkylated and alkenylated fluorenes are desired .

Synthesis Protocol Development

Research on this compound can contribute to developing new synthesis protocols applicable to a broad range of substrates, including substituted fluorenes and various alcohols .

作用機序

Oxime Compounds

Oxime compounds, such as 9H-fluorene-3-carbaldehyde oxime, are often used as building blocks in heterocyclic chemistry . Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .

Mode of Action

In general, oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

Biochemical Pathways

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry . They are used in the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc . Moreover, they are used in the synthesis of 6-membered heterocycles such as quinoline, isoquinoline, pyridine, benzene, and pyrimidines .

特性

IUPAC Name |

(NE)-N-(9H-fluoren-3-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9,16H,8H2/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVRUIQVKFGPA-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=C(C=C2)/C=N/O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide](/img/structure/B2956948.png)

![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)

![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)

![(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid](/img/structure/B2956968.png)